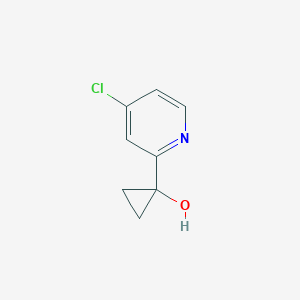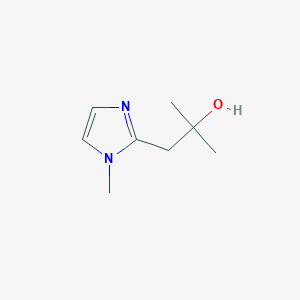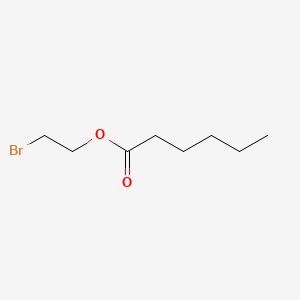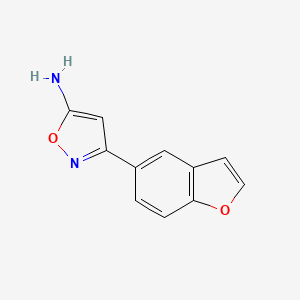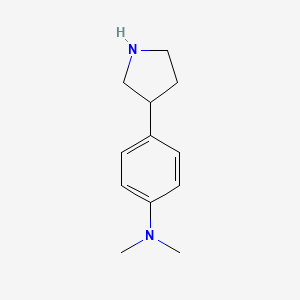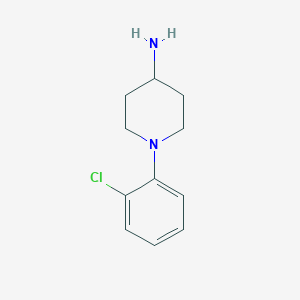
1-(2-Chlorophenyl)-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the synthesis of various organic compounds, including medicinal products. The presence of the 2-chlorophenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with piperidine in the presence of a reducing agent such as lithium aluminum hydride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-chlorophenyl)piperidin-4-amine may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is often purified using large-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-oxides of 1-(2-chlorophenyl)piperidin-4-amine.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-chlorophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases or interact with neurotransmitter receptors, resulting in altered cellular responses.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)piperidin-4-amine: Similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.
1-(2-Bromophenyl)piperidin-4-amine: Contains a bromine atom, which may result in different reactivity and biological activity.
1-(2-Methylphenyl)piperidin-4-amine: The presence of a methyl group instead of chlorine affects the compound’s steric and electronic properties.
The uniqueness of 1-(2-chlorophenyl)piperidin-4-amine lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H15ClN2 |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)piperidin-4-amine |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14/h1-4,9H,5-8,13H2 |
Clé InChI |
CCKGRVQBGOKFJU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


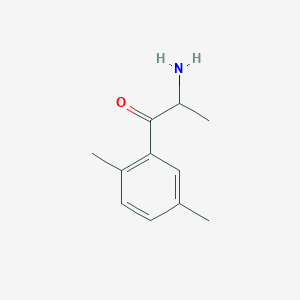
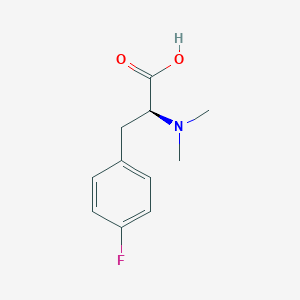
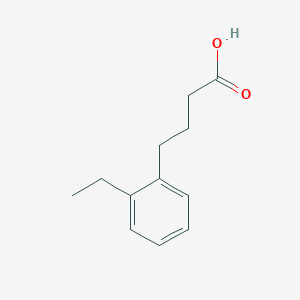
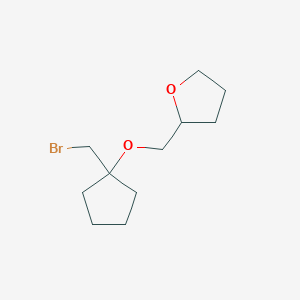
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13618872.png)
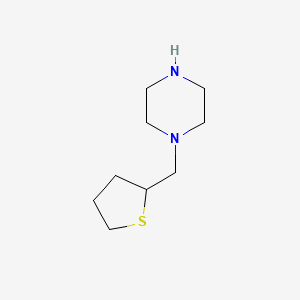
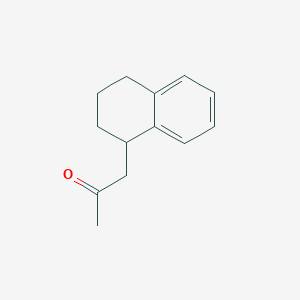
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
